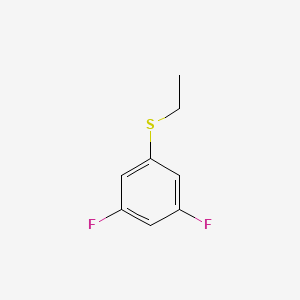

3,5-Difluorophenyl ethyl sulfide

Description

Properties

IUPAC Name |

1-ethylsulfanyl-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDREBYAAVFRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 3,5-Difluorotoluene

The synthesis begins with the halogenation of 3,5-difluorotoluene under ultraviolet (UV) light. This photochemical reaction employs chlorine or bromine as halogenating agents, with carbon tetrachloride as a solvent or under solvent-free conditions. The UV irradiation facilitates radical formation, enabling selective substitution at the benzyl position to yield 3,5-difluorobenzyl chloride or bromide.

Reaction Conditions

-

Halogen Source : Cl₂ or Br₂ (1.2–1.5 equiv)

-

Solvent : CCl₄ or solvent-free

-

UV Wavelength : 254–365 nm

-

Temperature : 25–40°C

-

Time : 4–8 hours

This step achieves 85–92% conversion efficiency, with minimal dihalogenation byproducts due to steric hindrance from the fluorine substituents.

Nucleophilic Substitution with Ethylthiol

The halogenated intermediate reacts with sodium ethanethiolate (NaSEt) in a polar aprotic solvent such as dimethylformamide (DMF). The nucleophilic sulfide ion displaces the halogen atom, forming the target sulfide.

Optimized Parameters

This method’s scalability is limited by the photochemical step’s energy requirements but offers excellent regioselectivity.

Grignard Reagent-Based Alkylation

Formation of 3,5-Difluorophenylmagnesium Bromide

A Grignard reagent is prepared by reacting 3,5-difluorobromobenzene with magnesium turnings in methyl tert-butyl ether (MTBE). The reaction proceeds under inert atmosphere at 30–60°C, forming the organomagnesium intermediate.

Critical Considerations

-

Solvent : MTBE with ≤25% thinner (e.g., hexane) to enhance reagent stability

-

Molar Ratio : Mg:halide = 1:1.05

-

Activation : Initiators like iodine or 1,2-dibromoethane

Reaction with Diethyl Disulfide

The Grignard reagent reacts with diethyl disulfide (EtSSEt) in a THF/MTBE mixture. The magnesium bromide thiolate intermediate is quenched with aqueous acid to yield the sulfide.

Performance Metrics

This route avoids photochemical steps but requires stringent anhydrous conditions.

Ullmann-Type Coupling with Copper Catalysis

Coupling of 3,5-Difluoroiodobenzene and Ethanethiol

A copper(I) catalyst (e.g., CuI) mediates the coupling of an aryl iodide with ethanethiol in the presence of a base.

Protocol

-

Catalyst : 10 mol% CuI

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMSO, 100°C, 24 hours

-

Yield : 60–68%

This method is advantageous for functionalized substrates but suffers from moderate yields and catalyst costs.

Comparative Analysis of Synthetic Methods

| Method | Key Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Photohalogenation | 3,5-Difluorotoluene, Cl₂/Br₂ | UV, 25–40°C | 78–84% | High selectivity, scalable | Energy-intensive UV step |

| Grignard Alkylation | 3,5-Difluorobromobenzene, EtSSEt | Anhydrous, 30–60°C | 72–80% | No photo equipment needed | Sensitive to moisture, long steps |

| Thiol-Ene Coupling | 3,5-Difluorostyrene, EtSH | UV, 25°C | 65–70% | Atom-economical, mild | Requires styrene derivative |

| Ullmann Coupling | 3,5-Difluoroiodobenzene, EtSH | CuI, DMSO, 100°C | 60–68% | Functional group tolerance | Moderate yield, expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorophenyl ethyl sulfide can undergo various chemical reactions, including:

Oxidation: The ethyl sulfide group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the fluorine atoms, resulting in the formation of phenethyl sulfide.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium amide (NaNH2) and strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: 3,5-Difluorophenyl ethyl sulfoxide and 3,5-difluorophenyl ethyl sulfone.

Reduction: Phenethyl sulfide.

Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 3,5-Difluorophenyl ethyl sulfide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions that can lead to the formation of novel compounds with tailored properties.

- Reactivity Studies : The compound is utilized in studies focusing on oxidation-reduction reactions and other fundamental chemical processes that contribute to the understanding of reaction mechanisms.

Biology

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance:

Bacterial Strain MIC (µg/mL) E. faecalis 40-50 P. aeruginosa <125 S. typhi <125 K. pneumoniae 19 -

Anticancer Potential : The compound has been explored for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in vitro:

Cell Line IC50 (µM) LNCaP (Prostate Cancer) 4.5 PC3 (Prostate Cancer) 12.6 MCF-7 (Breast Cancer) <20 HepG2 (Liver Cancer) <20

Medicine

- Lead Compound Development : The compound is being investigated as a potential lead for new pharmaceuticals, particularly in the development of antiviral agents targeting HIV and other pathogens . Its structural features may enhance binding affinity and selectivity towards specific biological targets.

Anticancer Activity Study

A study synthesized derivatives based on the structure of this compound, revealing enhanced selectivity against LNCaP cells compared to PC3 cells, with selectivity indices exceeding 30 for certain derivatives.

Antimicrobial Efficacy Study

Comparative studies highlighted that structural modifications in similar compounds significantly influenced their antimicrobial activity. This suggests that the positioning of functional groups like fluorine can be critical in enhancing efficacy against specific pathogens.

Mechanism of Action

The mechanism by which 3,5-difluorophenyl ethyl sulfide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-(3,5-Difluorophenyl)quinoline-4-carboxylate

Structural Differences :

- Core Structure: This compound integrates a quinoline ring system with a 3,5-difluorophenyl substituent and an ester group, unlike the simpler sulfide structure of 3,5-difluorophenyl ethyl sulfide.

- Electronic Effects : The ester group (–COOEt) introduces electron-withdrawing effects, while the sulfide group in the target compound is less polar but more nucleophilic.

Crystallographic Data :

- The quinoline derivative exhibits a near-planar conformation (dihedral angle: 7.65° between phenyl and quinoline rings) and forms C–H⋯O hydrogen-bonded chains . Sulfides, lacking hydrogen-bonding donors, likely adopt different packing modes dominated by van der Waals interactions.

Tert-butyl N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

Pharmacological Relevance :

Electronic and Steric Effects :

- The 3,5-difluorophenyl group in both compounds enhances metabolic stability and membrane permeability. However, the alaninate ester introduces steric bulk, limiting conformational flexibility compared to the smaller sulfide group.

3,5-Dimethylthiophene

Sulfur Heterocycle vs. Sulfide :

- Aromaticity: Thiophene (3,5-dimethylthiophene) is aromatic, enabling π-π stacking and charge-transfer interactions, whereas the sulfide is non-aromatic and more reactive toward oxidation .

- Applications : Thiophenes are used in dyes and electronics; sulfides may serve as intermediates in agrochemicals or pharmaceuticals due to their nucleophilicity.

Key Research Findings and Gaps

- Synthesis : The absence of direct synthetic protocols for this compound in the evidence suggests a need for further study. Analogous methods (e.g., nucleophilic substitution with ethanethiol) could be hypothesized.

- Biological Activity: Fluorinated sulfides are underexplored in the provided patents, which focus on kinase inhibitors and quinoline derivatives .

- Thermodynamic Data : Melting points, solubility, and stability metrics for the sulfide remain uncharacterized in the reviewed literature.

Biological Activity

3,5-Difluorophenyl ethyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, linked to an ethyl sulfide group. This unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The sulfide group can undergo redox reactions, influencing enzymatic activity and cellular signaling pathways.

- Binding Affinity : The presence of fluorine atoms may enhance the compound's binding affinity to specific receptors or enzymes, thereby modulating biological responses.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent fungicidal activity against Botrytis cinerea, a common plant pathogen. The effective concentrations (EC50) for these compounds ranged from 0.01 mg/L to 13.33 mg/L depending on the specific derivative and strain tested (Table 1) .

| Compound | EC50 (mg/L) | Strain |

|---|---|---|

| IV-5 | 0.70 | DL-11 |

| V-9 | 0.01 | DL-11 |

| IV-5 | 13.33 | HLD-15 |

| V-1 | 0.10 | DL-11 |

Antitumor Activity

The compound has been investigated for its potential anticancer properties. In particular, derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell lines. For example, certain analogs demonstrated significant inhibition of tumor growth in vitro through mechanisms involving apoptosis induction and cell cycle arrest .

Study on Fungicidal Activity

In a study evaluating the fungicidal activity of various sulfonamide derivatives containing the 3,5-difluorophenyl moiety, it was found that some compounds exhibited superior bioactivity against resistant strains of B. cinerea. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .

Neurotoxicity Assessment

Another important aspect of research surrounding sulfur-containing compounds is their neurotoxic potential. Analogous compounds such as sulfur mustard derivatives have been shown to induce neurological damage through systemic diffusion following dermal exposure. This raises concerns about the safety profile of similar compounds in therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 3,5-difluorophenyl ethyl sulfide, and how can purity be maximized?

To synthesize this compound, a common approach involves nucleophilic substitution or thiol-ene reactions. For example, in related sulfide syntheses (e.g., ethyl quinoline-4-carboxylate derivatives), refluxing in ethanol with catalytic sulfuric acid under inert conditions yielded high purity (93% yield) . Key steps include:

- Reaction conditions : Reflux at 80–100°C for 15+ hours.

- Purification : Partitioning between organic solvents (e.g., ethyl acetate) and aqueous solutions (e.g., NaHCO₃), followed by drying (Na₂SO₄) and solvent removal under reduced pressure.

- Crystallization : Slow evaporation of dimethyl sulfoxide (DMSO) solutions produces single crystals for structural validation .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Parameters to analyze include:

- Dihedral angles : Assess planarity between aromatic and sulfide groups (e.g., 7.65° deviation observed in analogous quinoline derivatives) .

- Hydrogen bonding : Intermolecular C–H⋯O interactions stabilize crystal packing, as seen in related structures .

- Bond lengths : Deviations from standard sp³/sp² hybridization (e.g., C–S bond lengths ~1.81 Å) confirm electronic effects of fluorine substituents .

Advanced Research Questions

Q. How do electronic effects of 3,5-difluorophenyl groups influence the reactivity of ethyl sulfide derivatives in catalytic or biological systems?

The electron-withdrawing nature of fluorine atoms alters charge distribution:

- Redox activity : Fluorine substituents increase electrophilicity, enhancing susceptibility to nucleophilic attack in cross-coupling reactions .

- Biological interactions : In p38 MAP kinase inhibitors, the 3,5-difluorophenyl moiety improves binding affinity by forming halogen bonds with active-site residues .

- Spectroscopic validation : Use NMR (¹⁹F chemical shifts) and DFT calculations to map electron density changes .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from assay conditions or structural analogs. Methodological strategies include:

- Control experiments : Compare activity of the parent compound vs. metabolites (e.g., hydrolysis products, as seen in tert-butyl ester derivatives) .

- Structural analogs : Test substituent effects (e.g., replacing ethyl sulfide with methyl or aryl groups) to isolate functional contributions .

- Dose-response studies : Quantify IC₅₀ values under standardized conditions (pH, temperature) to minimize variability .

Q. What analytical techniques are critical for characterizing degradation products or byproducts in this compound synthesis?

- HPLC-MS : Identifies hydrolysis byproducts (e.g., free thiols or oxidized sulfones) with high sensitivity .

- TGA/DSC : Monitors thermal stability; decomposition temperatures correlate with fluorine’s electron-withdrawing effects .

- Single-crystal XRD : Resolves stereochemical impurities, such as undesired enantiomers in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.